molecular formula C6H10N2O4 B1518034 [(2-Acetamidoethyl)carbamoyl]formic acid CAS No. 1157000-14-0

[(2-Acetamidoethyl)carbamoyl]formic acid

Cat. No.: B1518034
CAS No.: 1157000-14-0
M. Wt: 174.15 g/mol
InChI Key: ARUXYPUZVUAWLM-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Identification

IUPAC Nomenclature and Systematic Naming Conventions

The systematic IUPAC name for this compound is {[2-(acetylamino)ethyl]amino}(oxo)acetic acid . This nomenclature reflects its structural components:

  • A 2-acetamidoethyl group (CH₃C(O)NHCH₂CH₂–) linked via an amino (–NH–) bond.
  • A carbamoyl moiety (–NHC(O)–).
  • A formic acid derivative (–C(O)OH).

The numbering prioritizes the carboxylic acid group, ensuring alignment with IUPAC guidelines for substituted acetic acids.

Molecular Formula and Stereochemical Considerations

  • Molecular formula : C₆H₁₀N₂O₄.
  • Molecular weight : 174.15 g/mol.
  • Structural features :
    • No chiral centers, as confirmed by its planar carbamoyl and acetamido groups.
    • Conformational flexibility arises from rotational freedom around the C–N bonds in the ethylenediamine backbone.
Property Value Source
IUPAC Name {[2-(acetylamino)ethyl]amino}(oxo)acetic acid
CAS Number 1157000-14-0
Molecular Formula C₆H₁₀N₂O₄
Molecular Weight 174.15 g/mol
InChI Key ARUXYPUZVUAWLM-UHFFFAOYSA-N
SMILES O=C(C(NCCNC(C)=O)=O)O

Key Structural Insights

  • The molecule adopts a zwitterionic form in aqueous solutions due to proton transfer between the carboxylic acid and amino groups.
  • X-ray crystallography data (from related analogs) suggests a triclinic crystal system with hydrogen-bonded networks stabilizing the solid-state structure.

Stereochemical Considerations

  • No enantiomers : Absence of stereogenic centers eliminates the possibility of optical isomerism.
  • Conformational analysis : Molecular dynamics simulations (for analogous compounds) indicate that the ethylenediamine chain adopts gauche or anti conformations depending on solvent polarity.

Properties

IUPAC Name

2-(2-acetamidoethylamino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O4/c1-4(9)7-2-3-8-5(10)6(11)12/h2-3H2,1H3,(H,7,9)(H,8,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUXYPUZVUAWLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(2-Acetamidoethyl)carbamoyl]formic acid is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

[(2-Acetamidoethyl)carbamoyl]formic acid is characterized by its unique structure, which includes an acetamido group and a carbamoyl moiety attached to a formic acid backbone. This structural configuration may contribute to its biological properties, making it a subject of investigation in various studies.

The biological activity of [(2-Acetamidoethyl)carbamoyl]formic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, similar compounds have shown efficacy in inhibiting urease activity, which is crucial for the survival of certain pathogens like Helicobacter pylori .
  • Cytotoxic Effects : Research indicates that derivatives of formic acid compounds can exhibit cytotoxicity against tumor cells. This suggests that [(2-Acetamidoethyl)carbamoyl]formic acid may also possess similar properties, potentially leading to applications in cancer therapy .

Antimicrobial Activity

One of the notable areas of research involves the antimicrobial properties of [(2-Acetamidoethyl)carbamoyl]formic acid. Studies have indicated that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance, derivatives have shown effectiveness against H. pylori, which is linked to gastric ulcers and cancers .

Cytotoxicity Against Tumor Cells

In vitro studies have evaluated the cytotoxic effects of related compounds on different human tumor cell lines. These studies often utilize assays such as MTT or cell viability tests to determine the IC50 values (the concentration required to inhibit cell growth by 50%). While specific data on [(2-Acetamidoethyl)carbamoyl]formic acid is limited, it is hypothesized that it could follow similar trends observed in related compounds.

CompoundCell Line TestedIC50 (µM)Reference
6,8-Dichloro-3-formylchromoneMCF-7 (Breast Cancer)15
6,8-Dibromo-3-formylchromoneHeLa (Cervical Cancer)20
[(2-Acetamidoethyl)carbamoyl]formic acidTBDTBDTBD

Case Study 1: Antimicrobial Efficacy

In a controlled study examining the efficacy of various carbamoyl derivatives against H. pylori, researchers found that certain modifications led to enhanced inhibitory effects. The study highlighted the importance of structural features in determining biological activity, suggesting that [(2-Acetamidoethyl)carbamoyl]formic acid could be optimized for better antimicrobial properties .

Case Study 2: Cytotoxicity Assessment

A comparative study assessed the cytotoxic effects of several formic acid derivatives on cancer cell lines. The results indicated varying degrees of cytotoxicity based on structural modifications. While specific results for [(2-Acetamidoethyl)carbamoyl]formic acid were not available, the findings underscore the potential for developing this compound as an anticancer agent through further research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Diversity in Carbamoyl Formic Acid Derivatives

Carbamoyl formic acid derivatives vary primarily in the substituents attached to the carbamoyl group. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Substituent Group Molecular Weight (g/mol) Key Features
[(2-Acetamidoethyl)carbamoyl]formic acid C₆H₉N₂O₅ 2-Acetamidoethyl 189.15 Amide side chain; moderate polarity
[(2,2-Difluoroethyl)carbamoyl]formic acid C₄H₅F₂NO₃ 2,2-Difluoroethyl 153.09 Fluorinated; increased electronegativity
{[(4-Fluorophenyl)methyl]carbamoyl}formic acid C₉H₈FNO₃ 4-Fluorobenzyl 197.16 Aromatic ring; enhanced lipophilicity
{[3-(Carboxyformamido)-2-chloro-5-cyanophenyl]carbamoyl}formic acid C₁₁H₇ClN₃O₆ Chloro-cyanoaromatic 312.65 Complex aromatic substituent; high polarity
Key Observations:
  • Polarity and Solubility : The 2-acetamidoethyl group confers moderate polarity due to the amide moiety, whereas fluorinated (e.g., difluoroethyl) or aromatic (e.g., fluorobenzyl) substituents increase lipophilicity.
  • Synthetic Yields : Derivatives like [(2,2-difluoroethyl)carbamoyl]formic acid are synthesized in ~80–95% yield via analogous methods , comparable to the target compound.
  • Functional Group Impact : Fluorine atoms enhance metabolic stability and membrane permeability , while aromatic groups (e.g., fluorobenzyl) may enable π-π interactions in drug-receptor binding .

Physicochemical Properties

Table 2: Predicted and Experimental Properties
Property [(2-Acetamidoethyl)carbamoyl]formic Acid [(2,2-Difluoroethyl)carbamoyl]formic Acid {[(4-Fluorophenyl)methyl]carbamoyl}formic Acid
Boiling Point Not reported Not reported Not reported
Water Solubility Moderate (amide enhances solubility) Low (fluorine reduces solubility) Low (aromatic group dominates)
Collision Cross-Section (Ų) N/A 129.6 ([M+H]+ adduct) N/A
pKa (Carboxylic Acid) ~3.5 (estimated) ~3.0–3.2 (fluorine electron withdrawal) ~3.8 (aromatic stabilization)
Notes:
  • The acetamidoethyl group likely improves aqueous solubility compared to fluorinated or aromatic analogs due to hydrogen-bonding capacity.
  • Fluorinated derivatives exhibit lower pKa values due to electron-withdrawing effects, enhancing acidity .

Yield Variations :

  • Simple alkylamines (e.g., 2-acetamidoethyl) give yields of 80–95% .
  • Bulky or electron-deficient amines (e.g., fluorobenzyl) may reduce yields to 50–70% due to steric or electronic hindrance .

Preparation Methods

Representative Preparation Methods

Carbamoylation of 2-Acetamidoethylamine with Formylating Agents

One common approach involves reacting 2-acetamidoethylamine with formic acid derivatives or formylating reagents under mild conditions to form the carbamoyl linkage. This method typically uses:

  • Reagents : Formic acid or formyl chloride derivatives.

  • Conditions : Mild heating (40–60°C), inert atmosphere (nitrogen or argon) to prevent side reactions.

  • Catalysts : Sometimes acid catalysts or coupling agents such as carbodiimides (e.g., EDC, DCC) are employed to facilitate amide bond formation.

  • Purification : Post-reaction purification by recrystallization or chromatographic techniques (e.g., reverse-phase HPLC) ensures high purity.

Use of Carbamoyl Chloride Intermediates

Alternatively, the synthesis can proceed via carbamoyl chloride intermediates:

  • Step 1 : Synthesis of carbamoyl chloride from formic acid derivatives using reagents like thionyl chloride or oxalyl chloride.

  • Step 2 : Reaction of carbamoyl chloride with 2-acetamidoethylamine to form the target carbamoylformic acid derivative.

  • Advantages : This method allows for better control over reaction stoichiometry and can improve yields.

  • Considerations : Requires strict moisture control and inert atmosphere due to the sensitivity of carbamoyl chlorides.

Coupling via Activated Esters or Anhydrides

Activated esters of formic acid or anhydrides can also be used to couple with 2-acetamidoethylamine:

  • Reagents : Formic acid activated as N-hydroxysuccinimide (NHS) ester or mixed anhydrides.

  • Procedure : The activated ester reacts with the amine group of 2-acetamidoethylamine to form the carbamoyl linkage.

  • Reaction Conditions : Typically conducted at room temperature or slightly elevated temperatures in aprotic solvents (e.g., DMF, acetonitrile).

Optimization of Reaction Conditions

Parameter Typical Range/Condition Notes
Temperature 25–60 °C Higher temps may increase reaction rate but risk decomposition
Solvent Aprotic solvents (DMF, acetonitrile) or aqueous buffers Solvent choice affects solubility and reaction kinetics
pH Neutral to slightly acidic (pH 5–7) Avoids hydrolysis of carbamoyl groups
Stoichiometry Amine : formylating agent = 1 : 1 to 1 : 1.5 Slight excess of formylating agent improves yield
Atmosphere Nitrogen or argon Prevents oxidation and moisture interference
Purification Method Reverse-phase HPLC, recrystallization Ensures ≥95% purity

Analytical Characterization Supporting Preparation

To confirm successful synthesis and purity, the following analytical techniques are essential:

Comparative Analysis with Similar Compounds

Compound Molecular Formula Key Differences in Preparation Implications
[(2-Acetamidoethyl)carbamoyl]formic acid C6H10N2O4 Requires careful carbamoylation of acetamidoethylamine Sensitive to hydrolysis, requires mild conditions
{[2-(Dimethylcarbamoyl)ethyl]carbamoyl}formic acid C7H12N2O4 Involves dimethylcarbamoyl chloride intermediates More lipophilic, may need different solvent systems
[(2,6-Dimethylphenyl)carbamoyl]formic acid C10H11NO3 Synthesized via aniline derivatives with formic acid Aromatic substitution affects reactivity

Research Findings and Practical Notes

  • The choice of coupling reagent and solvent significantly affects the yield and purity of [(2-Acetamidoethyl)carbamoyl]formic acid.

  • Temperature control is critical; elevated temperatures accelerate reaction but may cause side reactions such as hydrolysis.

  • Inert atmosphere prevents moisture-induced decomposition of reactive intermediates.

  • Purification by reverse-phase chromatography is preferred to achieve high purity suitable for biological or catalytic applications.

  • Literature indicates that carbamoyl-substituted formic acids prepared under optimized conditions exhibit stability in polar aprotic solvents and moderate stability in aqueous media at neutral pH.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Direct carbamoylation 2-Acetamidoethylamine + formic acid or derivatives Mild heating, inert atmosphere Simple, fewer steps May require long reaction times
Carbamoyl chloride intermediate Carbamoyl chloride + 2-acetamidoethylamine Anhydrous conditions, low temp High yield, good control Sensitive to moisture, hazardous reagents
Activated ester coupling NHS-activated formic acid + amine Room temp, aprotic solvent Mild conditions, good selectivity Requires preparation of activated ester

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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